l-Leucyl-d-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of L-Leucyl-D-leucine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of peptide research and therapeutics, the exploration of dipeptides containing non-proteinogenic D-amino acids represents a frontier of significant interest. The strategic incorporation of a D-amino acid into a peptide backbone can dramatically alter its biochemical and pharmacokinetic profile, offering advantages in stability and bioavailability. This guide focuses on L-Leucyl-D-leucine, a dipeptide of the essential amino acid L-leucine and its stereoisomer, D-leucine. As a Senior Application Scientist, this document is crafted to provide a comprehensive technical overview, grounded in scientific literature, to empower researchers in their exploration of this intriguing molecule. We will delve into its synthesis, structural attributes, and critically, its interactions within biological systems, providing both foundational knowledge and actionable experimental insights.

Molecular Architecture and Physicochemical Profile

This compound is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of D-leucine. This specific stereochemical arrangement is central to its unique biochemical properties.

Structural Representation

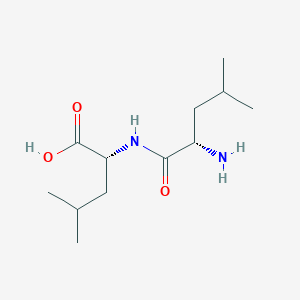

The fundamental structure of this compound is depicted below. The chirality of the alpha-carbons is a key determinant of its three-dimensional conformation and subsequent interactions with biological macromolecules.

Caption: Structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |

| Molecular Weight | 244.33 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | PubChem[1] |

| Computed XLogP3 | -1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A generalized workflow for its preparation is outlined below.

Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

A crucial aspect of synthesizing L-D dipeptides is the careful selection of protecting groups and coupling reagents to minimize racemization. The use of urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the N-terminus of the L-amino acid is standard practice to prevent racemization during activation of the carboxyl group.

Characterization and Analytical Methods

Confirmation of the successful synthesis and purity of this compound relies on a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the synthesized dipeptide and for its purification. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the final product.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of the dipeptide.

Biochemical Profile: Stability and Biological Interactions

The presence of a D-amino acid at the C-terminus of this compound is predicted to confer significant resistance to enzymatic degradation, a key consideration in drug development.

Enzymatic Stability

Peptides composed solely of L-amino acids are generally susceptible to rapid degradation by proteases and peptidases present in biological fluids and tissues. The introduction of a D-amino acid can render the peptide bond resistant to cleavage by these enzymes, which are stereospecific for L-amino acid substrates.[2]

Expected Resistance to Common Proteases:

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus. While the N-terminal L-leucine could be a substrate, the subsequent L-D peptide bond is expected to be resistant.

-

Carboxypeptidases: These enzymes cleave amino acids from the C-terminus. The C-terminal D-leucine is not a natural substrate for most carboxypeptidases, thus conferring stability.

-

Endopeptidases (e.g., Trypsin, Chymotrypsin): These enzymes cleave within the peptide chain at specific recognition sites. The L-D peptide bond is generally not recognized by these enzymes.

Experimental Insight from a Related Dipeptide:

A study on the hydrolysis of leucyl-leucine by whole cells of Streptococcus cremoris demonstrated that the breakdown of this L-L dipeptide is an energy-dependent process.[3] While this study does not directly address this compound, it highlights that even for L-L dipeptides, enzymatic hydrolysis is a complex cellular process. The presence of a D-amino acid in this compound would be expected to significantly hinder such enzymatic activity.

Plasma Stability

The stability of peptides in plasma is a critical parameter for their potential therapeutic use. Peptides containing D-amino acids have been shown to exhibit enhanced stability in serum and plasma due to their resistance to proteolytic degradation.[4][5][6]

Experimental Protocol: Plasma Stability Assay

A standardized protocol to assess the stability of this compound in human plasma is provided below.

Objective: To determine the in vitro half-life of this compound in human plasma.

Materials:

-

This compound

-

Human plasma (pooled, with anticoagulant such as EDTA or heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS).

-

Pre-warm human plasma to 37°C.

-

Spike the pre-warmed plasma with the this compound stock solution to a final concentration of 10 µM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

-

Immediately quench the enzymatic activity by adding three volumes of ice-cold ACN with 0.1% TFA.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

-

Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

-

Plot the percentage of remaining this compound against time and calculate the half-life (t₁/₂) from the degradation curve.

Membrane Permeability and Cellular Uptake

The ability of a molecule to cross biological membranes is a key determinant of its oral bioavailability and distribution to target tissues. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[3][]

Caco-2 Permeability

The transport of dipeptides across the intestinal epithelium can occur via passive diffusion or through carrier-mediated transport, primarily by the peptide transporter 1 (PepT1). While PepT1 preferentially transports di- and tripeptides composed of L-amino acids, some dipeptides containing D-amino acids can also be transported.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Objective: To assess the intestinal permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical, to mimic the intestinal lumen)

-

This compound

-

Lucifer yellow (a marker for monolayer integrity)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS.

-

For A-B transport: Add this compound (e.g., at 10 µM) and Lucifer yellow to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

For B-A transport: Add this compound and Lucifer yellow to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the donor chamber.

-

Analyze the concentration of this compound in all samples by LC-MS/MS.

-

Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

Cellular Uptake Mechanisms

The cellular uptake of dipeptides is a complex process that can involve multiple transport systems. While PepT1 is a major player in the intestine, other transporters in different cell types may also be involved. The presence of the D-amino acid may influence the affinity of this compound for these transporters.

Caption: Potential cellular uptake mechanisms of this compound.

Potential Biological Activities and Therapeutic Implications

The biological activity of this compound is an area of active research. Given its constituent amino acids, several potential activities can be hypothesized.

-

Nutritional Supplementation: L-leucine is a branched-chain amino acid (BCAA) known to stimulate muscle protein synthesis.[8] A more stable dipeptide form could potentially offer advantages in delivery and bioavailability.

-

Prodrug Moiety: The dipeptide could be used as a promoiety to enhance the stability and transport of a linked therapeutic agent.

-

Modulation of Cellular Signaling: Leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[8] The effects of this compound on this pathway warrant investigation.

-

Antioxidant and Anti-aging Effects: Studies on other dipeptides containing leucine, such as Leu-Lys, have demonstrated antioxidant and anti-aging properties in model organisms like C. elegans.[9]

Conclusion and Future Directions

This compound represents a molecule with significant potential in various research and development applications. Its inherent stability against enzymatic degradation, a direct consequence of its L-D stereochemistry, makes it an attractive candidate for overcoming the limitations of conventional L-peptides. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and the assessment of its key biochemical properties.

Future research should focus on elucidating the specific biological activities of this compound. Investigating its interaction with peptide transporters in various cell lines, its effects on cellular signaling pathways, and its in vivo pharmacokinetic and pharmacodynamic profile will be crucial for unlocking its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of L-D dipeptides and their role in the future of peptide-based therapeutics.

References

-

Yokoyama, I., Setoyama, O., Jia, Y., Fujita, N., Waki, A., Komiya, Y., Nagasao, J., & Arihara, K. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition, 11, 2776–2786. [Link]

-

Ahmad, I., & Ahmad, F. (2018). Dipeptidyl(amino)peptidase IV and aminopeptidase M metabolize circulating substance P in vivo. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1184-1191. [Link]

-

Aso, K., & Ueno, Y. (2021). Biological Functions of Antioxidant Dipeptides. Molecules, 26(11), 3181. [Link]

-

Naik, P., & Murthy, S. N. (2010). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in molecular biology (Clifton, N.J.), 644, 195–204. [Link]

-

Yan, P. S., Song, Y., Sakuno, E., Nakajima, H., Nakagawa, H., & Yabe, K. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466–7473. [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]

-

Beck, L., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 14(6), 503. [Link]

-

Neuhoff, C., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15619. [Link]

-

ResearchGate. (2025). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. [Link]

-

Mezo, G., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 247-252. [Link]

-

de Almeida, M. C., et al. (2002). Neutral aminopeptidase and dipeptidyl peptidase IV activities in plasma of monosodium glutamate obese and food-deprived rats. Brazilian journal of medical and biological research, 35(8), 947–953. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992076, Leu-D-Leu. Retrieved January 16, 2026, from [Link].

-

ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]

-

Zhu, Z., et al. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. [Link]

-

Nicastro, H., et al. (2012). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 4(5), 393–418. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76807, L-leucyl-L-leucine. Retrieved January 16, 2026, from [Link].

-

Fredholt, K., et al. (2000). Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof. Journal of controlled release, 63(3), 261–273. [Link]

-

Li, C., et al. (2010). Dipeptidyl Peptidase-IV Inhibitory Activity of Peptides in Porcine Skin Gelatin Hydrolysates. Journal of Food Science, 75(2), H63-H69. [Link]

-

Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and bioanalytical chemistry, 408(1), 245–254. [Link]

-

ResearchGate. (2025). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. [Link]

-

Wang, Y., et al. (2017). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Molecules, 22(11), 1859. [Link]

-

Wang, L., et al. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food Chemistry, 459, 139965. [Link]

-

Sadowski, F., et al. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1572. [Link]

-

Mező, G., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences of the United States of America, 102(2), 247–252. [Link]

Sources

- 1. Leu-D-Leu | C12H24N2O3 | CID 6992076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanisms of L-Leucyl-D-leucine: A Dipeptide with Dual-Action Potential

Abstract

L-Leucyl-D-leucine is a dipeptide composed of an L-isomer and a D-isomer of the essential branched-chain amino acid, leucine. This unique stereochemical configuration suggests a departure from typical metabolic fates, pointing towards specific and potent modulatory roles within the cell. While direct research on this compound is emerging, its structure allows for the formulation of two primary, evidence-based mechanistic hypotheses. This guide explores these potential mechanisms: (1) competitive inhibition of cell-surface peptidases, such as Dipeptidyl Peptidase IV, a key regulator of metabolic and inflammatory signals, and (2) intracellular hydrolysis, releasing L-leucine to act as a potent activator of the mTORC1 signaling pathway, a master regulator of protein synthesis and cell growth. We provide a detailed examination of these pathways, supported by data from related molecules, and present comprehensive experimental protocols to enable researchers to rigorously investigate and validate the cellular actions of this compound.

Introduction: The Significance of a Chiral Dipeptide

Dipeptides are increasingly recognized not merely as metabolic intermediates but as active signaling molecules. The inclusion of a D-amino acid, D-leucine, in the this compound structure is particularly significant. D-amino acids are known to confer resistance to degradation by common peptidases, potentially increasing the dipeptide's half-life and allowing it to function as a stable modulator of extracellular or intracellular targets. This guide dissects the two most plausible pathways through which this dipeptide may exert its effects.

Hypothesis 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV/CD26)

A primary mechanism for many dipeptides is the inhibition of extracellular proteases. Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine protease expressed on the surface of numerous cell types that plays a critical role in glucose homeostasis and immune regulation.[1][2]

The Role of DPP-IV in Cellular Signaling

DPP-IV's primary function is to cleave X-proline or X-alanine dipeptides from the N-terminus of various signaling peptides.[2] Its most well-studied substrates are the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] By inactivating these hormones, DPP-IV curtails insulin secretion.[4] Therefore, inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes.[3][5]

This compound as a Putative DPP-IV Inhibitor

Many dipeptides have been identified as competitive inhibitors of DPP-IV.[1][6] They occupy the active site of the enzyme, preventing it from binding and cleaving its natural substrates like GLP-1. This leads to prolonged activity of the substrate hormones, enhancing their downstream signaling effects.[4] The structure of this compound makes it a strong candidate for a DPP-IV inhibitor. By blocking DPP-IV, the dipeptide would indirectly potentiate insulin signaling and modulate immune responses.

Caption: Fig 1. Proposed inhibitory action of this compound on DPP-IV.

Hypothesis 2: Action via Hydrolysis and L-Leucine-Mediated mTORC1 Signaling

Alternatively, this compound may be transported into the cell and hydrolyzed by intracellular peptidases into its constituent amino acids: L-leucine and D-leucine. The released L-leucine is a well-established, potent signaling molecule that serves as a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[7][8]

Intracellular Sensing of L-Leucine

The mTORC1 pathway is a master regulator of anabolic processes, including protein and lipid synthesis, and cell growth.[7] Its activation by amino acids is a critical cellular nutrient-sensing mechanism. L-leucine is sensed by at least two key intracellular proteins:

-

Leucyl-tRNA Synthetase (LRS): In addition to its canonical role in charging tRNA with leucine for protein synthesis, LRS acts as a direct sensor of intracellular leucine concentration.[9] When bound to leucine, LRS functions as a GTPase-Activating Protein (GAP) for the RagD GTPase, a key step in mTORC1 activation.[9][10]

-

Sestrin2: In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex.[10][11] Leucine binding to Sestrin2 causes its dissociation, thereby liberating GATOR2 to participate in the mTORC1 activation cascade.[10]

The mTORC1 Activation Cascade

Amino acid signaling converges on the Rag GTPases, which are heterodimers (RagA/B and RagC/D) that anchor mTORC1 to the lysosomal surface.[12][13] Leucine sensing by LRS and Sestrin2 promotes a nucleotide switch on the Rag dimer, leading to an active conformation that recruits mTORC1 to the lysosome.[9][14] On the lysosomal surface, mTORC1 is brought into proximity with its activator, Rheb, leading to the phosphorylation and activation of mTORC1's kinase domain.[12][13]

Downstream Effects of mTORC1 Activation

Active mTORC1 phosphorylates multiple downstream targets to promote protein synthesis, most notably:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[7][8]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E).[7][8] This allows eIF4E to form the eIF4F complex, which is the rate-limiting step for the initiation of cap-dependent translation.[8]

Caption: Fig 2. Proposed mTORC1 activation by L-leucine after dipeptide hydrolysis.

Experimental Workflows for Mechanism Elucidation

To differentiate between these hypothesized mechanisms, a series of targeted experiments is required. The following protocols provide a self-validating framework for investigating the cellular activity of this compound.

Protocol: In Vitro DPP-IV Enzymatic Inhibition Assay

This assay directly tests Hypothesis 1 by measuring whether this compound can inhibit the enzymatic activity of purified DPP-IV.

Methodology:

-

Reagent Preparation:

-

Prepare DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[15]

-

Prepare a 5 mM stock solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in DMSO.[15]

-

Prepare a stock solution of recombinant human DPP-IV enzyme.[2]

-

Prepare a dilution series of this compound and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control.

-

-

Assay Setup (96-well plate):

-

Sample Wells: Add 50 µL of DPP-IV Assay Buffer and varying concentrations of this compound.

-

Positive Control Wells: Add 50 µL of buffer with varying concentrations of the known inhibitor.

-

Negative Control (No Inhibitor) Wells: Add 50 µL of buffer only.

-

Blank Wells: Add 100 µL of buffer only (for background fluorescence).

-

-

Enzyme Addition:

-

Add a pre-determined amount of recombinant DPP-IV enzyme to all wells except the blanks. Mix gently.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a Master Reaction Mix by diluting the Gly-Pro-AMC substrate stock into the Assay Buffer.

-

Add 50 µL of the Master Reaction Mix to all wells to start the reaction.[15]

-

Immediately place the plate in a fluorescence plate reader set to 37°C.

-

Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes.[16]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of DPP-IV activity relative to the no-inhibitor control against the log of the inhibitor concentration.

-

Calculate the IC50 value for this compound using a non-linear regression curve fit.

-

Protocol: Western Blot Analysis for mTORC1 Pathway Activation

This assay tests Hypothesis 2 by measuring the phosphorylation status of key downstream targets of mTORC1 in cells treated with this compound. An increase in phosphorylation would indicate activation of the pathway, likely due to L-leucine release.

Caption: Fig 3. Experimental workflow for Western Blot analysis of mTORC1 signaling.

Methodology:

-

Cell Culture and Treatment:

-

Culture an appropriate cell line (e.g., HEK293T, C2C12 myotubes) to ~80% confluency.

-

Causality: To isolate the effect of the treatment, first starve the cells of amino acids by incubating them in an amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 1-2 hours. This synchronizes the cells in a low mTORC1 activity state.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include L-leucine as a positive control and a vehicle-only as a negative control.

-

-

Protein Extraction:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the target proteins.[17]

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[17]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of mTORC1 substrates (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46)).

-

-

Detection and Analysis:

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the relative activation of the pathway.

-

Data Summary and Interpretation

The outcomes of these experiments will provide a clear direction for understanding the mechanism of this compound.

| Experimental Outcome | Interpretation |

| DPP-IV Assay: Low IC50 value | Suggests this compound is a potent, direct inhibitor of DPP-IV (Supports Hypothesis 1). |

| DPP-IV Assay: High or no IC50 value | Suggests direct DPP-IV inhibition is not a primary mechanism. |

| Western Blot: Dose-dependent increase in p-S6K1 and p-4E-BP1 | Indicates activation of the mTORC1 pathway, strongly supporting intracellular hydrolysis and L-leucine signaling (Supports Hypothesis 2). |

| Western Blot: No change in phosphorylation status | Suggests the dipeptide does not activate mTORC1, either because it is not transported, not hydrolyzed, or acts through other pathways. |

Conclusion and Future Directions

This compound stands as a molecule of high interest due to its unique chiral composition. The evidence-based hypotheses presented herein—extracellular inhibition of DPP-IV and intracellular activation of mTORC1 via L-leucine—provide a solid foundation for investigation. The proposed experimental workflows offer a robust and logical path to dissecting its true mechanism of action. Future studies should focus on cellular uptake mechanisms, the specific intracellular peptidases responsible for hydrolysis, and the potential effects of the released D-leucine, which may have its own distinct biological activities. This comprehensive approach will be essential for fully realizing the therapeutic and research potential of this intriguing dipeptide.

References

-

Rehfeld, A., et al. (2018). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. The Journal of Applied Laboratory Medicine. Available at: [Link]

-

Sivaraman, S., & Sabareesh, V. (2023). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. Protein & Peptide Letters. Available at: [Link]

-

Jakubczyk, A., et al. (2013). Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. Food Chemistry. Available at: [Link]

-

Rehfeld, A., et al. (2018). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. PubMed. Available at: [Link]

-

Sivaraman, S., & Sabareesh, V. (2023). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. PubMed. Available at: [Link]

-

Barreira da Silva, R., & Laird, M. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. Available at: [Link]

-

Couto, A., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. Available at: [Link]

-

Biftu, T., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]

-

Holst, J. J., & Deacon, C. F. (2004). Inhibition of the activity of dipeptidyl-peptidase IV as a treatment for type 2 diabetes. Diabetes. Available at: [Link]

-

Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. PubMed. Available at: [Link]

-

Son, S. M., et al. (2018). Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. PubMed Central. Available at: [Link]

-

Cruzat, V., et al. (2014). Amino acid supplementation and impact on immune function in the context of exercise. Journal of the International Society of Sports Nutrition. Available at: [Link]

-

Clinicaltrials.eu. (n.d.). L-LEUCINE – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

-

Wikipedia. (n.d.). Leucine. Wikipedia. Available at: [Link]

-

Anthony, J. C., et al. (2001). Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine. The Journal of Nutrition. Available at: [Link]

-

Wang, X., et al. (2021). Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). of the effects of leucine on metabolism. ResearchGate. Available at: [Link]

-

Nicastro, H., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Liu, H., et al. (2023). Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). The role of leucine in the activation of cellular metabolism: a large integrative review. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. Available at: [Link]

-

MDPI. (2023). Double-Edge Effects of Leucine on Cancer Cells. MDPI. Available at: [Link]

-

Ananieva, E. A., et al. (2016). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PubMed Central. Available at: [Link]

Sources

- 1. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - Sivaraman - Current Protein & Peptide Science [rjsocmed.com]

- 4. Inhibition of the activity of dipeptidyl-peptidase IV as a treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Leucine - Wikipedia [en.wikipedia.org]

- 12. Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. promega.com [promega.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Enzymatic Degradation of l-Leucyl-d-leucine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the enzymatic degradation pathways of the dipeptide l-Leucyl-d-leucine. Designed for researchers, scientists, and drug development professionals, this document elucidates the key enzymes, metabolic fates, and experimental considerations for studying this unique peptide. We will delve into the initial hydrolysis of the peptide bond and the subsequent catabolism of its constituent l-leucine and d-leucine residues, offering field-proven insights into the causality behind these biochemical processes.

Introduction to this compound and its Significance

This compound is a dipeptide composed of an l-leucine residue at the N-terminus and a d-leucine residue at the C-terminus. The presence of a D-amino acid at the C-terminus confers a degree of resistance to degradation by many common proteases, a characteristic that is of significant interest in drug development and peptide therapeutics. Understanding the specific enzymatic pathways that can cleave this bond and metabolize its components is crucial for predicting the in vivo stability, bioavailability, and potential metabolic impact of peptides containing this motif.

The degradation of this compound is a two-stage process:

-

Hydrolysis of the Dipeptide: The peptide bond between l-leucine and d-leucine is cleaved by specific peptidases, releasing the individual amino acids.

-

Metabolism of the Constituent Amino Acids: The liberated l-leucine and d-leucine enter their respective catabolic pathways.

This guide will explore each of these stages in detail, providing a thorough understanding of the enzymes involved and the metabolic products formed.

Enzymatic Hydrolysis of the this compound Peptide Bond

The primary enzymes responsible for the hydrolysis of dipeptides are dipeptidases, which are a class of exopeptidases. In mammals, these enzymes are particularly abundant in the brush border membrane of the small intestine and in the kidneys, playing a critical role in the final stages of protein digestion and amino acid recycling.

Key Enzymes and their Specificity

While many peptidases show a strong preference for L-amino acids, certain dipeptidases exhibit activity towards peptides containing C-terminal D-amino acids.

-

Mammalian Renal Dipeptidase (DPEP1): Also known as microsomal dipeptidase or dehydropeptidase I, DPEP1 is a key enzyme in the hydrolysis of various dipeptides. Crucially for our topic, it is known to efficiently hydrolyze dipeptides with a C-terminal D-amino acid, while showing no activity against dipeptides with an N-terminal D-amino acid. This makes DPEP1 a primary candidate for the initial cleavage of this compound. DPEP1 is a zinc-metalloenzyme found anchored to the cell membrane.

-

Cytosolic Leucine Aminopeptidase (LAP): LAPs are metallopeptidases that cleave N-terminal amino acids from peptides and proteins.[1][2] While their primary substrates are peptides composed of L-amino acids, their broad specificity may allow for some, albeit likely less efficient, hydrolysis of dipeptides like this compound.

-

Intestinal Dipeptidases: The small intestine possesses a variety of brush border and cytosolic dipeptidases with broad specificities to ensure the complete digestion of dietary proteins.[3][4] It is plausible that some of these peptidases contribute to the hydrolysis of this compound, although specific data on this particular dipeptide is scarce.

The overall hydrolytic step can be visualized as follows:

Caption: The catabolic pathway of l-leucine.

Degradation of d-Leucine

The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), a flavoenzyme (FAD-dependent) that is highly expressed in the kidney and liver.

The degradation of d-leucine follows a two-step process:

-

Oxidative Deamination: D-amino acid oxidase catalyzes the oxidation of d-leucine to its corresponding α-imino acid, which then spontaneously hydrolyzes to α-ketoisocaproate (KIC) and ammonia. Hydrogen peroxide is also produced as a byproduct.

-

Conversion to l-Leucine or Further Catabolism: The resulting KIC, which is the same intermediate as in the l-leucine pathway, can then be transaminated by BCAT to form l-leucine, effectively converting the D-enantiomer to the L-enantiomer. Alternatively, KIC can be further metabolized via the BCKDH complex as described in the l-leucine pathway.

The indispensable role of DAO in this process has been demonstrated in studies using DAO-deficient mice, which are unable to convert d-leucine to KIC and subsequently to l-leucine. [5]

Caption: The degradation pathway of d-leucine.

Summary of Key Enzymes and Their Roles

| Enzyme | Abbreviation | Location | Role in this compound Degradation |

| Dipeptidase 1 | DPEP1 | Kidney, Intestinal Brush Border | Hydrolyzes the peptide bond of this compound. |

| Leucine Aminopeptidase | LAP | Cytosol | Potentially contributes to the hydrolysis of this compound. |

| Branched-chain Aminotransferase | BCAT | Mitochondria, Cytosol | Transamination of l-leucine and KIC. |

| Branched-chain α-keto acid Dehydrogenase | BCKDH | Mitochondria | Oxidative decarboxylation of KIC. |

| D-amino acid Oxidase | DAO | Peroxisomes (Kidney, Liver) | Oxidative deamination of d-leucine. |

Experimental Protocols for Studying this compound Degradation

To investigate the enzymatic degradation of this compound, a combination of enzyme assays and analytical techniques is required.

Dipeptidase Activity Assay

This protocol outlines a general method for measuring the hydrolysis of this compound by a dipeptidase-containing sample (e.g., tissue homogenate, purified enzyme).

Principle: The rate of hydrolysis is determined by quantifying the release of the constituent amino acids, l-leucine and d-leucine, over time.

Materials:

-

This compound substrate solution

-

Enzyme source (e.g., kidney microsomal fraction, intestinal brush border membrane vesicles)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., trichloroacetic acid)

-

Analytical system for amino acid quantification (e.g., HPLC with chiral separation)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the this compound substrate solution. Pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

-

Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant for the concentrations of l-leucine and d-leucine using a suitable analytical method (see section 5.3).

Data Analysis: Plot the concentration of the product amino acids against time to determine the initial reaction velocity. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.

D-amino acid Oxidase Activity Assay

This protocol describes a method to measure the activity of DAO on the d-leucine released from the dipeptide.

Principle: DAO activity can be measured by monitoring the consumption of oxygen or the production of hydrogen peroxide or α-keto acids. [6] Materials:

-

d-Leucine substrate solution

-

Enzyme source (e.g., purified DAO, kidney homogenate)

-

Reaction buffer (e.g., sodium pyrophosphate, pH 8.3)

-

Detection reagent (e.g., for H2O2 or KIC)

-

Spectrophotometer or oxygen electrode

Procedure (H2O2 detection):

-

Reaction Setup: In a cuvette or microplate well, combine the reaction buffer, d-leucine substrate, and a hydrogen peroxide detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).

-

Initiate Reaction: Add the DAO-containing sample to initiate the reaction.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance or fluorescence at the appropriate wavelength in a spectrophotometer or plate reader.

Data Analysis: The rate of change in signal is proportional to the DAO activity.

Sources

- 1. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal dipeptidases and the dipeptide transport in the monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Peptidases in Intestinal Brush Border Membranes on the Absorption of Oligopeptides from Whey Protein Hydrolysate: An Ex Vivo Study Using an Ussing Chamber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

Introduction: The Significance of Stereochemistry in Dipeptide Function

An In-Depth Technical Guide to l-Leucyl-d-leucine: A Non-Proteinogenic Amino Acid Derivative for Advanced Research

In the landscape of drug discovery and biomedical research, the chirality of bioactive molecules plays a pivotal role in determining their efficacy, stability, and mechanism of action. Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, offer a vast and largely untapped reservoir of chemical diversity for the design of novel therapeutics.[1][2][3] By incorporating these unique building blocks, scientists can engineer peptides with enhanced properties, such as increased resistance to enzymatic degradation and improved receptor-binding affinity.[4]

This guide focuses on this compound, a dipeptide composed of an l-leucine residue at the N-terminus and a d-leucine residue at the C-terminus. This L-D stereochemical configuration confers distinct properties compared to its L-L and D-D counterparts, making it a molecule of significant interest for researchers in immunology, oncology, and drug development. This document will provide a comprehensive overview of this compound, from its synthesis and characterization to its proposed mechanism of action and practical experimental protocols.

Physicochemical Properties

This compound is a dipeptide with the molecular formula C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol .[5] Its structure consists of an l-leucine molecule linked to a d-leucine molecule via a peptide bond. The presence of the d-amino acid at the C-terminus is expected to significantly increase its resistance to degradation by common exopeptidases, which typically exhibit a strong preference for L-amino acids.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₃ | [5] |

| Molecular Weight | 244.33 g/mol | [5] |

| IUPAC Name | (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | [5] |

| Stereochemistry | L-D | - |

| Appearance | White crystalline solid (predicted) | - |

| Solubility | Soluble in aqueous solutions (predicted) | - |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a solution-phase peptide coupling strategy. This method involves the formation of a peptide bond between an N-terminally protected l-leucine and a C-terminally protected d-leucine, followed by deprotection steps.

Synthesis Workflow

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Dipeptide Formation (Coupling) [6]

-

Preparation of d-Leucine Methyl Ester: To a suspension of d-leucine in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain d-leucine methyl ester hydrochloride.

-

Coupling Reaction:

-

Dissolve Boc-L-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

-

In a separate flask, dissolve d-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0°C.

-

Add the Boc-L-Leucine/HOBt solution to the d-leucine methyl ester solution.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Boc-L-Leucyl-D-Leucine methyl ester.

-

Step 2: Deprotection

-

Boc Deprotection: Dissolve the purified Boc-L-Leucyl-D-Leucine methyl ester in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield this compound methyl ester.[6]

-

Saponification: Dissolve the this compound methyl ester in a mixture of methanol and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with 1 M HCl and remove the methanol under reduced pressure. The aqueous solution can then be lyophilized to obtain the final product, this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Results |

| Mass Spectrometry (MS) | A peak corresponding to the molecular weight of this compound (245.18 [M+H]⁺). Fragmentation patterns can confirm the amino acid sequence.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the leucine side chains and the peptide backbone. The diastereomeric nature may lead to distinct chemical shifts compared to the L-L or D-D isomers.[8] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will differ from the L-L and D-D isomers on a chiral column. |

Proposed Mechanism of Action: Lysosomal Targeting and Apoptosis Induction

While direct studies on this compound are limited, a significant body of research on the closely related L-leucyl-L-leucine methyl ester (LLOMe) provides a strong foundation for a proposed mechanism of action.[9][10] The central hypothesis is that this compound acts as a lysosomotropic agent, selectively inducing apoptosis in immune cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[10]

Signaling Pathway

Caption: Proposed mechanism of this compound-induced apoptosis.

Causality behind the proposed mechanism:

-

Cellular Uptake: this compound is likely taken up by cells via a dipeptide-specific transport system.[10]

-

Lysosomal Accumulation: As a lysosomotropic agent, the dipeptide accumulates within the acidic environment of lysosomes.

-

Enzymatic Activation by DPPI: Inside the lysosome, Dipeptidyl Peptidase I (DPPI), a cysteine protease highly expressed in cytotoxic lymphocytes, acts on this compound. DPPI catalyzes a transpeptidation reaction, leading to the formation of membranolytic polymers of (Leucine)n.[9][10] The L-D configuration is likely to be a substrate for DPPI, although the efficiency may differ from the L-L isomer.

-

Lysosomal Membrane Permeabilization (LMP): The accumulation of these hydrophobic polymers disrupts the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[11]

-

Induction of Apoptosis: The leakage of lysosomal contents, including other cathepsins, into the cytosol triggers the downstream activation of the caspase cascade, ultimately leading to programmed cell death (apoptosis).[6][12]

Experimental Protocols for Biological Evaluation

To investigate the biological effects of this compound, a series of in vitro assays can be performed.

Cytotoxicity Assay (MTT Assay)[1][13]

This assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.

-

Cell Seeding: Seed target cells (e.g., Jurkat T cells, peripheral blood mononuclear cells) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) and incubate for 24, 48, or 72 hours. Include a vehicle control (the solvent used to dissolve the dipeptide).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay[1]

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Caspase Activation Assay[8][14]

This assay detects the activation of key apoptotic enzymes, such as caspase-3 and caspase-7.

-

Cell Treatment: Treat cells with this compound at concentrations determined to be cytotoxic from the MTT/LDH assays for a shorter duration (e.g., 4-8 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

Caspase Activity Measurement: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.

-

Data Analysis: Quantify the caspase activity relative to an untreated control.

Conclusion and Future Directions

This compound represents a promising non-proteinogenic amino acid derivative with potential applications in modulating immune responses and as a lead compound in drug development. Its unique L-D stereochemistry is predicted to confer enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides. The proposed mechanism of action, involving lysosomal targeting and DPPI-mediated apoptosis, provides a clear rationale for its selective cytotoxicity towards specific cell types.

Future research should focus on a direct comparative analysis of the biological activities of all four stereoisomers of leucyl-leucine (L-L, L-D, D-L, and D-D) to fully elucidate the impact of stereochemistry on cellular uptake, enzymatic processing, and cytotoxic efficacy. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of this compound in relevant disease models. The in-depth understanding of this and other L-D dipeptides will undoubtedly pave the way for the rational design of novel and more effective peptide-based therapeutics.

References

-

Bird, S. J., & Lloyd, J. B. (1995). Mechanism of lysosome rupture by dipeptides. Cell Biochemistry and Function, 13(2), 79–83. [Link]

-

Borumand, A., et al. (n.d.). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Research in Pharmaceutical Sciences. [Link]

-

Ohlin, M., Danielsson, L., Carlsson, R., & Borrebaeck, C. A. (1989). The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes. Immunology, 66(4), 485–490. [Link]

-

Krzyk, J., et al. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. [Link]

-

Grokipedia. (n.d.). Non-proteinogenic amino acids. [Link]

-

Checco, J. W., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 656, 281-303. [Link]

-

ASM Journals. (n.d.). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. [Link]

-

Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of Experimental Medicine, 172(1), 183–194. [Link]

-

A. F. G. G. de Visser, et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(8), 1147-1155. [Link]

-

National Center for Biotechnology Information. (n.d.). L-leucyl-L-leucine. PubChem Compound Summary for CID 76807. [Link]

-

National Center for Biotechnology Information. (n.d.). D-leucyl-D-leucine. PubChem Compound Summary for CID 6992078. [Link]

-

H. Yaginuma, et al. (2007). Design, Synthesis, Photochemical Properties and Cytotoxic Activities of Water-Soluble Caged L-leucyl-L-leucine Methyl Esters That Control Apoptosis of Immune Cells. Journal of the American Chemical Society, 129(42), 12782-12783. [Link]

-

National Center for Biotechnology Information. (n.d.). DL-Leu-DL-leu. PubChem Compound Summary for CID 94244. [Link]

-

National Center for Biotechnology Information. (n.d.). Leu-D-Leu. PubChem Compound Summary for CID 6992076. [Link]

-

S. M. M. Haider, et al. (2018). Caspase Protocols in Mice. Methods in Molecular Biology, 1708, 13-26. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Summary for CID 14479. [Link]

-

H. T. T. Nguyen, et al. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. [Link]

-

R. U. Ostrovskaya, et al. (2018). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current Pharmaceutical Design, 24(29), 3467-3474. [Link]

-

M. D. Tufano, et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8868. [Link]

-

M. Ganesan, et al. (2017). Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence. Journal of Biological Chemistry, 292(22), 9223-9233. [Link]

-

K. Ohinata, et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2269. [Link]

-

S. Kahana, et al. (1993). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Applied and Environmental Microbiology, 59(8), 2427-2433. [Link]

Sources

- 1. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral separation of diastereomers of the cyclic nonapeptides vasopressin and desmopressin by uniform field ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Design, synthesis, photochemical properties and cytotoxic activities of water-soluble caged L-leucyl-L-leucine methyl esters that control apoptosis of immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereo-Selective World: Unveiling the Biological Significance and Therapeutic Potential of D-Amino Acids in Dipeptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. Their mirror images, D-amino acids, were largely considered biological aberrations or confined to the cell walls of bacteria.[1] However, advancements in analytical chemistry have unveiled a far more complex and fascinating reality: D-amino acids, both as free molecules and as constituents of peptides, are present in organisms ranging from microbes to humans and play crucial roles in physiology and disease.[1][2][3] This technical guide moves beyond the general presence of D-amino acids to focus specifically on their incorporation into dipeptides. We will explore the profound biological significance of this stereochemical distinction, from enhancing molecular stability to modulating complex signaling pathways. This document provides researchers and drug developers with a foundational understanding of D-amino acid-containing dipeptides (DAACPs), detailing their natural occurrence, enzymatic regulation, and burgeoning applications as therapeutic agents and disease biomarkers. We will further provide field-proven experimental protocols and analytical strategies essential for interrogating these unique biomolecules.

The Foundational Advantage: Why Chirality Matters in a Dipeptide

With the exception of achiral glycine, all amino acids exist as non-superimposable mirror-image enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[4] While ribosomal protein synthesis exclusively utilizes L-amino acids, nature has developed distinct pathways for the synthesis and incorporation of D-amino acids into peptides.[5][6]

The most significant consequence of incorporating a D-amino acid into a dipeptide is the profound increase in its resistance to enzymatic degradation.[4][7] Endogenous proteases, the enzymes responsible for peptide catabolism, have active sites that are exquisitely stereo-specific, primarily recognizing and cleaving peptide bonds between L-amino acids.[4] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a viable substrate for these enzymes. This inherent biostability is the cornerstone of the therapeutic potential of DAACPs.[4][6][7]

Figure 1: The Proteolytic Shield. This diagram illustrates how a dipeptide containing a D-amino acid resists degradation by stereo-specific proteases, unlike its L-amino acid counterpart.

Natural Occurrence and Biosynthesis of D-Amino Acid Dipeptides

DAACPs are not mere laboratory curiosities; they are found across the biological landscape, synthesized through specific enzymatic pathways.

In the Microbial World: Defense and Structure

Bacteria are the most prolific producers of D-amino acids, which are fundamental to their physiology.[6][8]

-

Peptidoglycan Synthesis: The most well-known example is the D-Ala-D-Ala dipeptide, a critical component in the biosynthesis of the bacterial cell wall.[7] This dipeptide is synthesized by the D-alanine-D-alanine ligase enzyme and is essential for the cross-linking of peptidoglycan strands, providing structural integrity.[9] The D-Ala-D-Ala motif is a key target for glycopeptide antibiotics like vancomycin.[10]

-

Antibiotics: Many peptide antibiotics produced by bacteria, such as gramicidin, tyrocidine, and bacitracin, contain D-amino acids.[11][12][13] These are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPS), which can directly incorporate D-amino acids.[5][14]

In Higher Organisms: Signaling, Aging, and Disease

In mammals, D-amino acids and their dipeptides arise from both endogenous synthesis and non-enzymatic conversion.

-

Biosynthesis: The primary mechanism for D-amino acid production in mammals is through the action of racemase enzymes, which interconvert L- and D-enantiomers.[15] For example, serine racemase produces D-serine, a key neuromodulator.[16]

-

Post-Translational Modification: DAACPs can be formed when an L-amino acid within a ribosomally synthesized peptide is converted to a D-amino acid by an isomerase enzyme.[6][15] This post-translational modification can dramatically alter the peptide's bioactivity.

-

Non-Enzymatic Racemization: D-amino acids can also accumulate in long-lived, metabolically inert proteins as a consequence of aging.[15] Aspartate residues are particularly susceptible to this spontaneous racemization.[17] This has led to the detection of D-Asp-containing peptides, such as fragments of the fibrinogen β-chain, in human serum, which may serve as biomarkers for age-related diseases like cataracts and Alzheimer's disease.[17][18]

Biological Functions and Regulatory Roles

The presence of a D-amino acid can bestow unique biological activities upon a dipeptide, often related to receptor interaction and metabolic regulation.

Neuromodulation

The central nervous system (CNS) is a hotbed of D-amino acid activity, particularly involving D-serine and D-aspartate.[2][13][16]

-

NMDA Receptor Modulation: D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is critical for learning, memory, and synaptic plasticity.[2][16][19] While much research focuses on free D-serine, dipeptides containing D-serine could act as pro-drugs or modulators of this system. Similarly, D-aspartate acts as an agonist at the glutamate binding site of the NMDA receptor.[19][20][21] The transient emergence of high D-aspartate concentrations during development suggests a role in neuronal maturation.[19]

Endocrine System Regulation

D-aspartate is found in various endocrine tissues, including the hypothalamus, pituitary gland, and testes, where it is involved in regulating the synthesis and secretion of hormones.[16][22][23] Dipeptides containing D-aspartate could therefore play a role in these signaling cascades.

Host-Microbe Interactions

The gut microbiota is a significant source of D-amino acids in mammals.[8][10][24] These bacterially-derived molecules can influence host physiology. The host, in turn, regulates local D-amino acid levels through the enzyme D-amino acid oxidase (DAO), which is expressed in the intestinal epithelium.[10][25] DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, producing hydrogen peroxide (H₂O₂), which has antimicrobial effects and helps shape the microbiota composition.[10][25]

Figure 2: Overview of D-Amino Acid Dipeptide Synthesis and Metabolism. This diagram shows the primary sources and the key enzymatic pathways that regulate the levels of D-amino acids in mammals.

Applications in Drug Development and Therapeutics

The unique properties of DAACPs make them highly attractive candidates for therapeutic development.[7][26]

| Property Conferred by D-Amino Acid | Therapeutic Application | Rationale & Causality |

| Enhanced Proteolytic Stability | Oral Drug Delivery, Extended Half-Life Peptides | Resists degradation by proteases in the gastrointestinal tract and bloodstream, leading to improved bioavailability and prolonged therapeutic effect.[4][7][26] |

| Improved Receptor Binding | Enzyme Inhibitors, Hormone Analogs | The fixed conformation imposed by a D-amino acid can increase binding affinity and specificity to a target receptor or enzyme active site.[6][26][27] |

| Antimicrobial Activity | Novel Antibiotics | D-peptides can be designed to target and disrupt bacterial membranes. Their resistance to bacterial proteases makes them highly potent.[26] |

| Biomaterials | Controlled Drug Release, Hydrogels | Dipeptides containing D-amino acids can self-assemble into stable hydrogels. The rate of degradation can be precisely controlled by varying the number of D-amino acid substitutions.[7][28][29] |

Experimental Protocols: A Guide for the Bench Scientist

Accurate detection and quantification of DAACPs in complex biological matrices is challenging due to their often low abundance and the presence of high concentrations of their L-counterparts.[15][30] Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.[18][30]

Protocol: Chiral LC-MS/MS for D-Amino Acid Dipeptide Quantification

This protocol outlines a self-validating workflow for the analysis of a target DAACP in a biological sample (e.g., serum).

Objective: To separate and quantify a specific D-amino acid-containing dipeptide from its L-L, L-D, D-L, and D-D stereoisomers.

Pillar 1: Expertise & Causality (The "Why")

-

Why Chiral Chromatography? Enantiomers and diastereomers have identical masses and cannot be distinguished by MS alone. A chiral stationary phase (CSP) is essential for their physical separation prior to detection.[30]

-

Why Tandem MS (MS/MS)? It provides superior specificity and sensitivity. The first mass spectrometer (Q1) isolates the parent dipeptide ion, which is then fragmented (q2). The second mass spectrometer (Q3) detects specific fragment ions, confirming the peptide's identity and reducing background noise from complex matrices.

-

Why Stable Isotope-Labeled Internal Standard? This is crucial for accurate quantification. It co-elutes with the analyte but has a different mass, allowing it to correct for variations in sample preparation, injection volume, and ion suppression.

Pillar 2: Trustworthiness (Self-Validation)

-

Sample Preparation

-

Thaw biological sample (e.g., 100 µL serum) on ice.

-

Add a known concentration of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the target DAACP as an internal standard (IS).

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. This removes large proteins that interfere with chromatography.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 50 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This ensures compatibility with the LC system.

-

Include Quality Control (QC) samples (low, medium, high concentrations) prepared in the same matrix to run alongside the experimental samples to validate the accuracy and precision of the run.

-

-

LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A chiral column suitable for peptide separation (e.g., an Astec CHIROBIOTIC or a cyclodextrin-based column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a gradient that provides baseline separation of the dipeptide stereoisomers. (e.g., 5% B to 40% B over 15 minutes). Optimization is critical and column-dependent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Develop an MRM method by infusing pure standards of the analyte and IS.

-

Determine the precursor ion (the m/z of the protonated dipeptide, [M+H]⁺).

-

Determine at least two specific, stable fragment ions (product ions) for both the analyte and the IS. Using two transitions per compound increases confidence in identification.

-

-

-

Data Analysis & Validation

-

Integrate the peak areas for the analyte and the IS transitions.

-

Calculate the Peak Area Ratio (Analyte/IS).

-

Generate a calibration curve using standards of known concentrations and plot the Peak Area Ratio against concentration.

-

Quantify the unknown samples using the regression equation from the calibration curve.

-

Validation Check:

-

The retention time of the analyte in the sample must match that of the pure standard (typically within ±2%).

-

The ratio of the two product ion transitions in the sample must match the ratio observed for the pure standard (typically within ±20%).

-

QC samples must be within an acceptable range (e.g., ±15% of their nominal value).

-

-

Figure 3: The Chiral LC-MS/MS Workflow. This diagram shows the sequential steps for the specific and sensitive quantification of D-amino acid-containing dipeptides.

Conclusion and Future Directions

The study of D-amino acids in dipeptides has shattered the old paradigm of an exclusively L-amino acid world. These stereochemically distinct molecules are integral to bacterial survival, act as subtle but powerful modulators of mammalian physiology, and represent a frontier in therapeutic design. Their inherent resistance to proteolysis offers a powerful, built-in advantage for developing next-generation peptide drugs with enhanced stability and bioavailability.[7][26]

Future research will likely focus on:

-

Discovery: Identifying novel, naturally occurring DAACPs and elucidating their roles in health and disease.

-

Mechanism: Understanding the precise mechanisms by which DAACPs interact with receptors and other biological targets.

-

Therapeutics: Designing and optimizing DAACPs as drugs for a range of conditions, from infectious diseases to neurological disorders.[2][26]

-

Biomarkers: Validating the use of specific DAACPs, like D-Asp-containing fibrinopeptides, as clinical biomarkers for aging and disease progression.[17][18][31]